molecular formula C14H22N4O2S B6557130 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide CAS No. 1040668-81-2

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide

Cat. No.: B6557130
CAS No.: 1040668-81-2
M. Wt: 310.42 g/mol
InChI Key: KCVVGRSGIWVQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl group and a propanamide side chain terminated by an N-methyl group. The molecule’s design integrates a thiazole ring—a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity—with lipophilic cyclohexyl and methyl groups, which may enhance membrane permeability .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-15-12(19)8-7-11-9-21-14(17-11)18-13(20)16-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVVGRSGIWVQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CSC(=N1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide typically involves the reaction of 2-amino-1,3-thiazole with cyclohexyl isocyanate to form the intermediate cyclohexylcarbamoyl derivative. This intermediate is then reacted with N-methylpropanamide under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of thiazole-bearing carboxamides. Below is a comparative analysis of its structural and functional attributes alongside five analogs (Table 1):

Table 1: Comparative Analysis of Thiazole-Based Carboxamides

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Bioactivity/Applications Notes
Target Compound: 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-methylpropanamide C₁₅H₂₃N₅O₂S (inferred) ~353.44 (calc.) N-methylpropanamide tail Hypothesized insecticidal activity (inferred)
HE46 C₂₁H₃₁N₅O₂S 429.57 Cyclohexenylethyl group Abundant in Streptomyces isolates; insecticidal
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide C₁₉H₂₁F₃N₄O₂S 426.46 Trifluoromethylphenyl group Enhanced metabolic stability (fluorine effect)
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide C₁₉H₂₅N₅O₂S 387.50 Pyridinylmethyl group Catalogued as bioactive (vendor data)
V003-3398 (Fluorophenyl-methoxyethyl derivative) C₁₉H₂₄FN₅O₃S 429.49 2-Fluorophenylamino, methoxyethyl chains Screening compound; kinase inhibition potential

Key Findings

Substituent Effects on Bioactivity: The trifluoromethyl group in the analog from enhances metabolic stability and binding affinity compared to the target compound’s methyl group, a common strategy in medicinal chemistry to resist oxidative degradation .

Structural Diversity and Applications :

  • HE46’s cyclohexenylethyl group correlates with its abundance in Streptomyces symbionts, suggesting evolutionary optimization for insecticidal roles .
  • The target compound’s N-methylpropanamide tail may balance lipophilicity and solubility, a critical factor in drug-likeness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.